4-(tert-Butyl)oxazol-2-amine

Übersicht

Beschreibung

4-(tert-Butyl)oxazol-2-amine is a chemical compound that has been the subject of various research studies due to its potential applications in the field of organic synthesis and medicinal chemistry. The compound features in research exploring its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of 4-(tert-Butyl)oxazol-2-amine derivatives has been reported through various methods. One approach involves the catalyst-free N-tert-butyloxycarbonylation of amines in water, which allows for the chemoselective formation of N-t-Boc derivatives without the formation of side products such as isocyanate, urea, N,N-di-t-Boc, and O/S-t-Boc . Another method includes the asymmetric synthesis of amines using tert-butanesulfinamide, which is a chiral amine reagent that facilitates the synthesis of a wide range of amine structures through a three-step process involving condensation, nucleophile addition, and tert-butanesulfinyl group cleavage . Additionally, N-tert-butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, providing a pathway to synthesize highly enantioenriched amines .

Molecular Structure Analysis

The molecular structure of 4-(tert-butyl)oxazol-2-amine derivatives has been elucidated using techniques such as single-crystal X-ray diffraction. For instance, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was determined, revealing its crystallization in the monoclinic system and the presence of intermolecular hydrogen bonds contributing to the stability of the three-dimensional network structure .

Chemical Reactions Analysis

Research into the chemical reactions of 4-(tert-butyl)oxazol-2-amine derivatives includes the development of new approaches to synthesize related compounds. For example, reactions of 3-amino-4-(tert-butyl-NNO-azoxy)furoxan with aliphatic amines have been used to obtain 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole 1-oxides, which can be further transformed and reduced to yield various triazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(tert-butyl)oxazol-2-amine derivatives are influenced by their molecular structure and the presence of functional groups. The synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, an intermediate in the synthesis of a target mTOR targeted PROTAC molecule, demonstrates the importance of such derivatives in medicinal chemistry. The reaction conditions, such as time, temperature, solvent, and catalyst, are optimized to achieve high yields, indicating the compound's stability and reactivity under specific conditions .

Antitumor Activity

Some 4-(tert-butyl)oxazol-2-amine derivatives have been evaluated for their antitumor activity. Compounds such as 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine and (E)-4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine have shown promising results against cancer cell lines such as Hela and Bel7402, with IC50 values indicating their potential as antitumor agents .

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

- Scientific Field : Synthetic Organic Chemistry

- Application Summary : Oxazoline is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone. It is used in the synthesis of various heterocyclic compounds, which play vital roles in many fields including medicinal chemistry, catalysis, material science, polymers, etc .

- Methods of Application : Various synthetic protocols of oxazolines are based on the substrates involved such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .

- Results or Outcomes : Many oxazoline-based ring structures are noticeable for their biological activities. Oxazoline moiety displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers and so on .

Biological Activities of Oxazole Derivatives

- Scientific Field : Medicinal Chemistry

- Application Summary : Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities. Researchers around the globe synthesize various oxazole derivatives and screen them for their various biological activities .

- Methods of Application : The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .

- Results or Outcomes : 2-tert-Butyl-4-(4-chlorophenyl)oxazole and 4-(4-bromophenyl)-2-tert-butyloxazole were found to be the most active against various organisms such as B. subtilis, S. aureus, E. coli and K. pneumonia .

Catalysis

- Scientific Field : Industrial Chemistry

- Application Summary : Oxazoline derivatives have been found to be effective ligands in various catalytic reactions .

- Methods of Application : Nickel(II) complexes having an oxazole ring system displayed enhanced catalytic activity for the polymerization of norbornene . 2-(Oxazol-2-yl)-pyridines were efficient ligands in Suzuki–Miyaura cross-coupling .

- Results or Outcomes : The use of these oxazoline derivatives in catalysis has led to improved yields and enantioselectivities in various reactions .

Antibacterial Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : Certain oxazole derivatives have been found to exhibit significant antibacterial activity .

- Methods of Application : A series of heterocyclic derivatives were synthesized and tested for their antibacterial potential against various organisms such as B. subtilis, S. aureus, E. coli and K. pneumonia .

- Results or Outcomes : 2-tert-Butyl-4-(4-chlorophenyl)oxazole and 4-(4-bromophenyl)-2-tert-butyloxazole were found to be the most active .

Ligands in Suzuki–Miyaura Cross-Coupling

- Scientific Field : Industrial Chemistry

- Application Summary : Oxazoline derivatives have been found to be effective ligands in Suzuki–Miyaura cross-coupling .

- Methods of Application : 2-(Oxazol-2-yl)-pyridines were efficient ligands in Suzuki–Miyaura cross-coupling .

- Results or Outcomes : The use of these oxazoline derivatives in Suzuki–Miyaura cross-coupling has led to improved yields .

Synthesis of Heterocyclic Derivatives

- Scientific Field : Synthetic Organic Chemistry

- Application Summary : Oxazoline derivatives are used in the synthesis of various heterocyclic compounds .

- Methods of Application : Various synthetic protocols of oxazolines are based on the substrates involved such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .

- Results or Outcomes : Many oxazoline-based ring structures are noticeable for their biological activities .

Zukünftige Richtungen

Oxazole derivatives, including 4-(tert-Butyl)oxazol-2-amine, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They have a wide spectrum of biological activities, which has led researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities . This suggests that there is potential for future research and development involving 4-(tert-Butyl)oxazol-2-amine and similar compounds.

Eigenschaften

IUPAC Name |

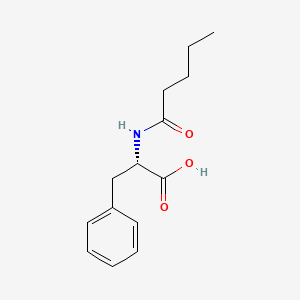

4-tert-butyl-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-7(2,3)5-4-10-6(8)9-5/h4H,1-3H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOYMHROZMWLAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=COC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80540575 | |

| Record name | 4-tert-Butyl-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80540575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-Butyl)oxazol-2-amine | |

CAS RN |

97567-79-8 | |

| Record name | 4-tert-Butyl-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80540575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butyl-1,3-oxazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.